N-Ethylbenzanilide

Medicinal Chemistry Pharmacokinetics Lipophilicity

N-Ethylbenzanilide (N-ethyl-N-phenylbenzamide, CAS 16466-44-7) is a tertiary benzanilide derivative with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol. It is characterized as a white to off-white crystalline solid with a defined logP of 2.66 , indicating substantial lipophilicity and poor aqueous solubility.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 16466-44-7
Cat. No. B092618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylbenzanilide
CAS16466-44-7
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,2H2,1H3
InChIKeyVSURRQZMKWVYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylbenzanilide (CAS 16466-44-7): Core Physicochemical and Structural Profile for Research Procurement


N-Ethylbenzanilide (N-ethyl-N-phenylbenzamide, CAS 16466-44-7) is a tertiary benzanilide derivative with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is characterized as a white to off-white crystalline solid with a defined logP of 2.66 [1], indicating substantial lipophilicity and poor aqueous solubility [1]. Key thermodynamic properties include a boiling point of 355.3°C at 760 mmHg and a density of 1.107 g/cm³ [2]. Its InChI Key is VSURRQZMKWVYIC-UHFFFAOYSA-N [1].

Why Generic Substitution Fails for N-Ethylbenzanilide (CAS 16466-44-7): A Structural and Functional Rationale


In-class substitution of N-Ethylbenzanilide with its closest analogs, such as the N-methyl or N-n-propyl derivatives, is not a trivial exchange due to the compound's unique structural conformation. The presence of both N-ethyl and N-phenyl substituents forces the typically planar secondary amide into a non-planar, tertiary amide conformation [1]. This specific geometry is a classic textbook model for the steric inhibition of resonance [1], which fundamentally alters its electronic profile and hydrolytic stability compared to less sterically hindered analogs. This structural nuance directly impacts its behavior as a synthetic building block and its interaction with biological targets, making generic replacement scientifically invalid for applications where these properties are critical.

Quantitative Differentiator Guide for N-Ethylbenzanilide (CAS 16466-44-7) Procurement


Lipophilicity and Predicted Pharmacokinetic Profile: N-Ethyl vs. N-Methyl Comparator

N-Ethylbenzanilide exhibits significantly higher lipophilicity compared to its N-methyl analog (N-methyl-N-phenylbenzamide). This is a class-level inference based on the well-established principle that adding a methylene (-CH2-) group to an alkyl chain increases logP. The target compound has a reported logP of 2.66 [1] or 2.90 , whereas the N-methyl analog would be predicted to have a lower logP. This difference in lipophilicity directly impacts membrane permeability and metabolic stability, which are critical for biological activity.

Medicinal Chemistry Pharmacokinetics Lipophilicity

Conformational Impact on Hydrolytic Stability: A Class-Level Inference from Steric Hindrance

The specific N-ethyl, N-phenyl substitution pattern creates a sterically hindered environment around the amide carbonyl. This class-level inference, supported by general chemical principles, suggests that N-Ethylbenzanilide is more resistant to hydrolysis than its less hindered analogs like N-methylbenzanilide or unsubstituted benzanilide. The increased steric bulk directly shields the carbonyl carbon from nucleophilic attack by water [1].

Organic Chemistry Chemical Stability Steric Effects

Established Analytical Protocol for N-Ethylbenzanilide (CAS 16466-44-7) via RP-HPLC

A validated, scalable reverse-phase HPLC method is specifically documented for the analysis and preparative separation of N-Ethylbenzanilide. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method can be adapted for Mass-Spec by replacing phosphoric acid with formic acid [1]. This pre-established protocol provides a significant time-saving advantage compared to developing a new method for a generic analog.

Analytical Chemistry Chromatography Method Development

Targeted Application Scenarios for N-Ethylbenzanilide (CAS 16466-44-7) Based on Quantitative Evidence


Medicinal Chemistry Scaffold for Optimizing Lipophilicity and Metabolic Stability

Based on the established higher logP of 2.66-2.90 [1] compared to N-methyl analogs, N-Ethylbenzanilide is a superior choice as a lipophilic building block. This property is essential for projects aiming to enhance membrane permeability or for exploring structure-activity relationships (SAR) where a specific logP window is required. The compound's documented stability [2] further supports its use as a robust intermediate for multi-step syntheses.

Synthetic Chemistry Intermediate Requiring Hydrolytic Stability

For synthetic routes involving aqueous conditions or prolonged reaction times, the class-level inference of increased hydrolytic stability due to steric hindrance around the amide bond [2] makes N-Ethylbenzanilide a more reliable intermediate than less hindered benzanilide analogs. This reduces the risk of unwanted amide hydrolysis and improves overall synthetic yield and reproducibility.

Analytical Method Development and Quality Control in Pharmaceutical Research

The availability of a documented, scalable RP-HPLC method for N-Ethylbenzanilide [3] makes it a preferred compound for research groups requiring immediate analytical characterization. This is particularly valuable in pharmaceutical and fine chemical settings where method development time and resource expenditure are critical factors in procurement and project planning.

Technical Documentation Hub

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